Ruscogenina

Descripción general

Descripción

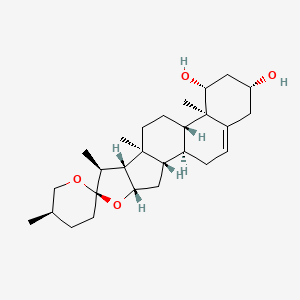

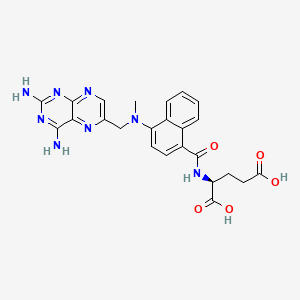

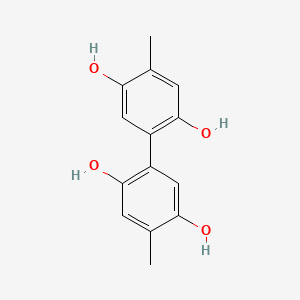

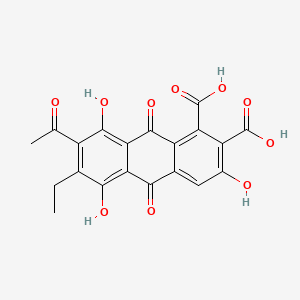

La ruscogenina es una sapogenina esteroidea derivada de plantas como Ophiopogon japonicus y Ruscus aculeatus. Tiene la fórmula molecular C₂₇H₄₂O₄ y es conocida por sus significativas propiedades farmacológicas, que incluyen actividades antiinflamatorias y antitrombóticas .

Aplicaciones Científicas De Investigación

La ruscogenina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como precursor para sintetizar otros compuestos esteroideos.

Biología: Se estudia por sus efectos sobre los procesos celulares y las vías de señalización.

Medicina: Se investiga por sus posibles efectos terapéuticos en el tratamiento de la inflamación, la trombosis y otras afecciones.

Industria: Se utiliza en el desarrollo de productos farmacéuticos y nutracéuticos

Mecanismo De Acción

La ruscogenina ejerce sus efectos a través de varios mecanismos moleculares:

Acción antiinflamatoria: Inhibe la activación del inflamasoma TXNIP/NLRP3 y la vía MAPK, reduciendo la inflamación.

Acción antitrombótica: Previene la agregación plaquetaria y la formación de trombos mediante la modulación de diversas vías de señalización.

Análisis Bioquímico

Biochemical Properties

Ruscogenin interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with nitric oxide synthase 1 (NOS1/neuronal NOS), malondialdehyde (MDA), and intercellular adhesion molecule 1 (ICAM-1) . It also interacts with enzymes involved in the inflammatory response, such as caspase-1 .

Cellular Effects

Ruscogenin has been shown to have significant effects on various types of cells and cellular processes. For example, it has been found to increase cell viability and trans-endothelial electrical resistance (TEER) value, decrease sodium fluorescein leakage, and modulate the expression of tight junctions in oxygen-glucose deprivation/reoxygenation (OGD/R)-induced mouse brain microvascular endothelial cells .

Molecular Mechanism

Ruscogenin exerts its effects at the molecular level through several mechanisms. It has been shown to inhibit the expression of interleukin-1β (IL-1β) and caspase-1, and markedly suppress the expression of Nucleotide-binding domain (NOD)-like receptor family, pyrin domain containing 3 (NLRP3) and thiredoxin-interactive protein (TXNIP) in vivo and in vitro . Furthermore, ruscogenin decreases reactive oxygen species (ROS) generation and inhibits the mitogen-activated protein kinase (MAPK) pathway in OGD/R-induced mouse brain microvascular endothelial cells .

Temporal Effects in Laboratory Settings

Administration of Ruscogenin during 17:00-19:00 had better preventive effect than other three time points, reduced cerebral infarcted volume, ameliorated the behavior score and upregulated the mRNA and protein expression of Per1, Bmal1, Clock, Rev-erbα, transcription factor nuclear factor erythroid 2-related factor 2 (Nrf2), heme oxygenase-1 (HO-1), quinone oxidoreductase 1 (NQO1) .

Dosage Effects in Animal Models

In animal models, the effects of Ruscogenin vary with different dosages. For instance, in a study on ulcerative colitis in mice, it was found that Ruscogenin treatment attenuated the symptoms of ulcerative colitis, reduced the release of inflammatory cytokines and the expression of pyroptosis-associated proteins, and restored the integrity of the intestinal epithelial barrier in colon tissue in mice .

Metabolic Pathways

Ruscogenin is involved in several metabolic pathways. For instance, it has been found to activate BCAT1/BCAT2, which could alleviate myocardial ischemia-induced ferroptosis through the activation of the Keap1/Nrf2/HO-1 pathway .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La ruscogenina se puede sintetizar mediante diversos procesos químicos, que a menudo implican la hidrólisis de sus precursores glucosídicos. Las rutas sintéticas suelen incluir:

Hidrólisis: Los glucósidos se hidrolizan en condiciones ácidas o enzimáticas para producir this compound.

Oxidación y reducción: Estas reacciones se utilizan para modificar los grupos funcionales en el esqueleto esteroideo para obtener la estructura deseada.

Métodos de producción industrial: La producción industrial de this compound implica principalmente la extracción de fuentes naturales. El proceso incluye:

Extracción: Las raíces de Ophiopogon japonicus o Ruscus aculeatus se extraen utilizando disolventes como metanol o etanol.

Purificación: El extracto bruto se purifica utilizando técnicas cromatográficas para aislar la this compound.

Análisis De Reacciones Químicas

Tipos de reacciones: La ruscogenina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Convierte los grupos hidroxilo en cetonas o aldehídos.

Reducción: Reduce las cetonas o aldehídos a grupos hidroxilo.

Sustitución: Implica el reemplazo de grupos funcionales por otros, como la halogenación.

Reactivos y condiciones comunes:

Agentes oxidantes: Permanganato de potasio (KMnO₄), trióxido de cromo (CrO₃).

Agentes reductores: Borohidruro de sodio (NaBH₄), hidruro de litio y aluminio (LiAlH₄).

Reactivos de sustitución: Halogenos (Cl₂, Br₂), nucleófilos (NH₃, OH⁻).

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados oxidados o reducidos de la this compound, que pueden utilizarse posteriormente en química medicinal .

Comparación Con Compuestos Similares

La ruscogenina es única entre las sapogeninas esteroideas debido a su estructura molecular específica y sus propiedades farmacológicas. Compuestos similares incluyen:

Diosgenina: Otra sapogenina esteroidea con propiedades antiinflamatorias similares.

Hecogenina: Conocida por sus actividades anticancerígenas y antiinflamatorias.

Sarsasapogenina: Exhibe efectos neuroprotectores y antiinflamatorios.

La this compound destaca por su potente actividad antitrombótica y su inhibición específica del inflamasoma TXNIP/NLRP3 .

Propiedades

IUPAC Name |

(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14,16-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)13-21-19-6-5-17-11-18(28)12-23(29)26(17,4)20(19)8-9-25(21,24)3/h5,15-16,18-24,28-29H,6-14H2,1-4H3/t15-,16+,18-,19-,20+,21+,22+,23-,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMQIQBOGXYYATH-IDABPMKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401019319 | |

| Record name | Ruscogenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401019319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

472-11-7 | |

| Record name | Ruscogenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=472-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ruscogenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000472117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ruscogenin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15830 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ruscogenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401019319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (25R)-spirost-5-ene-1β,3β-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.772 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RUSCOGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BXI92R2VUJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

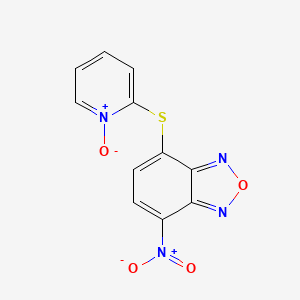

![potassium;7-nitrobenzo[g][2,1,3]benzoxadiazole-5-sulfonate](/img/structure/B1680214.png)